molecular formula C₃₅H₃₆ClNO₄S B1141250 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid CAS No. 200804-28-0

1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid

Cat. No. B1141250
M. Wt: 602.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of quinolinyl derivatives and cyclopropaneacetic acid involves multiple steps, including cyclization and cyclopropanation processes. The regioselective synthesis of quinolin-8-ols from ketone oximes through cyclization emphasizes the precision required in forming specific quinoline derivatives (Uchiyama et al., 1998). Additionally, a novel cyclopropanation process highlights the methodological advancements in synthesizing cyclopropane derivatives (Szakonyi et al., 2002).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives reveals key insights into their conformation and potential reactivity. The structural analysis of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, for example, highlights the significance of the cyclopropane moiety in determining the overall molecule's shape and properties (Abele et al., 1999).

Chemical Reactions and Properties

Cyclopropanation reactions are central to modifying the chemical structure of quinoline derivatives, impacting their chemical properties significantly. The synthesis of 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines demonstrates the versatility of cyclopropane derivatives in chemical synthesis (Mao et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Research has elucidated the synthesis and characterization of Montelukast and its impurities. One study detailed the identification, synthesis, and isolation of potential impurities of Montelukast sodium, where impurities were characterized using high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and spectral data (IR, 1H NMR, 13C NMR, and MS) (Saravanan et al., 2008). This work underscores the complexity of Montelukast's synthesis process and the importance of identifying and understanding its impurities for pharmaceutical quality assurance.

Analytical Methods Development

Analytical methods have been developed to quantify Montelukast in pharmaceutical preparations, ensuring the consistency and efficacy of the drug in its marketed forms. A study presented an HPTLC (High-Performance Thin-Layer Chromatography) method for the determination of Montelukast sodium in bulk drug and in pharmaceutical preparations, highlighting a reliable and reproducible method for the drug's analysis (Sane et al., 2004). Another research initiative focused on the in vitro comparative forced degradation study of different brands of Montelukast sodium, using UV spectrophotometry to assess the stability of the molecule under various stress conditions, ensuring the drug's quality over its shelf life (Jakaria et al., 2015).

properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJSWWLSUSPOP-OZBDQGCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=C(C=CC(=C1)O)CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid

CAS RN

200804-28-0
Record name 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200804280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(4-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WK0EP5ZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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